

The Synergistic Potential of CDK2 Inhibition in Combination Cancer Therapies

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Compound of Interest

Compound Name: Cdk2-IN-28

Cat. No.: B12364862

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An In-depth Comparison Guide for Researchers and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with a significant focus on targeted therapies that exploit the vulnerabilities of cancer cells. Cyclin-dependent kinase 2 (CDK2) has emerged as a promising target due to its critical role in cell cycle progression, particularly the G1/S phase transition. While CDK2 inhibitors have shown preclinical promise as monotherapies, their true potential may lie in combination with other anticancer agents. This guide provides a comprehensive comparison of the performance of the selective CDK2 inhibitor, BLU-222, in combination with other cancer therapies, supported by experimental data. While the prompt specified "**Cdk2-IN-28**," this appears to be a placeholder, and thus we will focus on the well-documented, potent, and highly selective CDK2 inhibitor BLU-222 as a representative agent in this class.

Overcoming Resistance and Enhancing Efficacy: CDK2 Inhibition in Combination

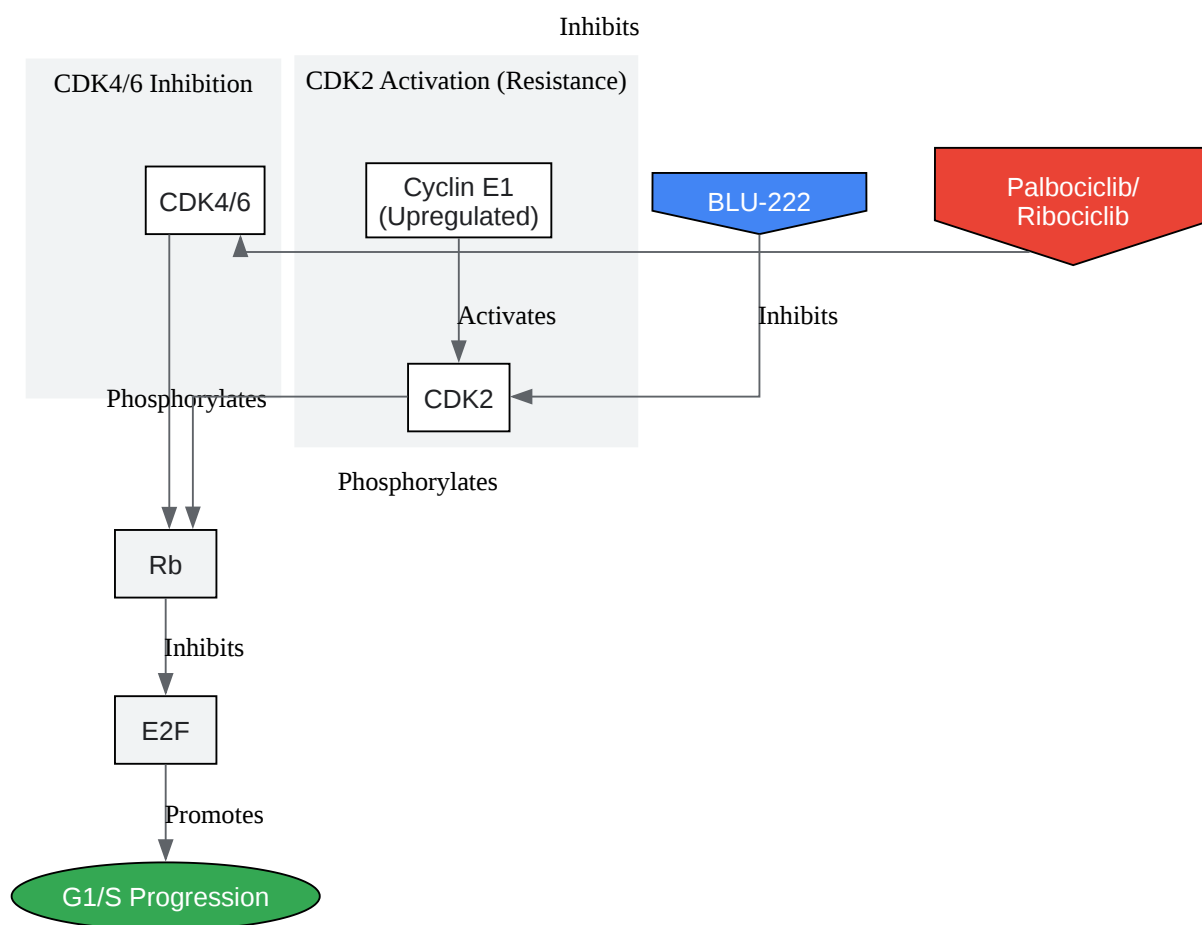
The rationale for combining CDK2 inhibitors with other cancer therapies is multifaceted. It includes overcoming acquired resistance to existing treatments, enhancing the cytotoxic effects of chemotherapy, and potentially broadening the therapeutic window of immunotherapy. Preclinical studies have demonstrated the synergistic effects of BLU-222 in combination with CDK4/6 inhibitors, platinum-based chemotherapy, and PARP inhibitors across various cancer models.

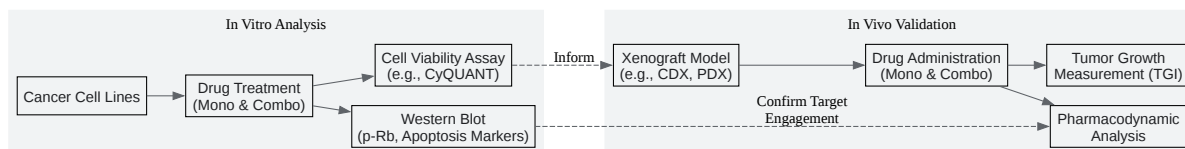
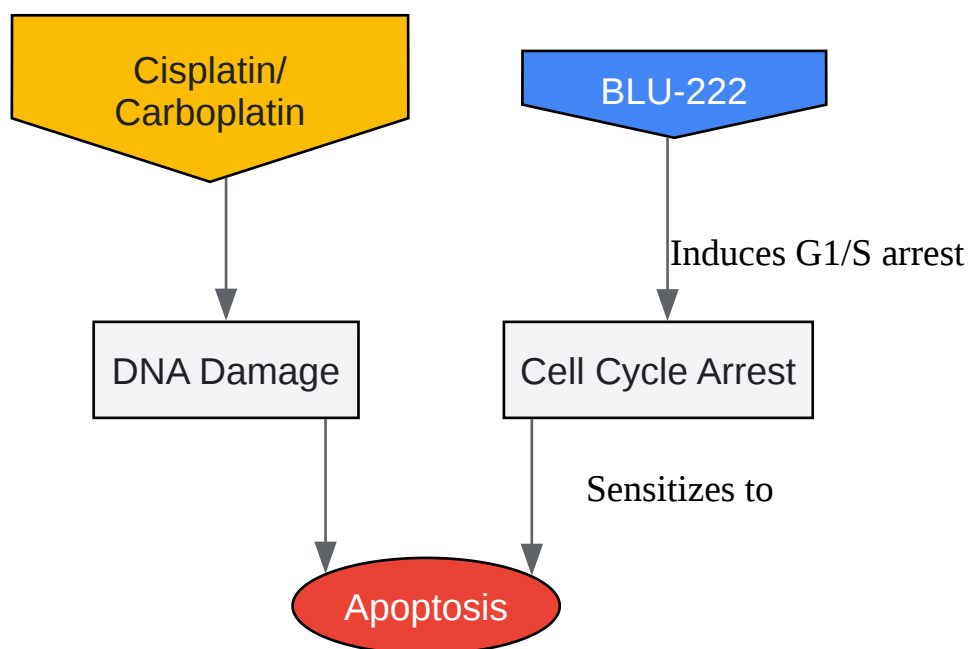
Combination with CDK4/6 Inhibitors in HR+/HER2-Breast Cancer

A key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer is the upregulation of Cyclin E1 (CCNE1), which subsequently activates CDK2 to drive cell cycle progression.[1][2] Targeting CDK2 in this context presents a logical strategy to overcome or delay the onset of resistance.

Experimental Data Summary:

Cell Line/Model	Treatment	Efficacy Metric	Result	Citation
MCF-7 Xenograft (Palbociclib-Resistant)	BLU-222	Tumor Growth Inhibition (TGI)	83%	[1][2]
MCF-7 Xenograft (Palbociclib-Resistant)	BLU-222 + Ribociclib	Tumor Growth Inhibition (TGI)	110% (Superior to monotherapy)	[1][2]
T47D (Palbociclib-Resistant, in vitro)	BLU-222 + Palbociclib	Synergy	Strong synergistic effect on proliferation	[3]
Breast Cancer PDX models (Palbociclib-Resistant)	BLU-222 + Palbociclib/Ribociclib	Antitumor Activity	Significant antitumor activity and prolonged survival compared to either agent alone	[3]





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